Ethyl 8-(4-butylphenyl)-8-oxooctanoate
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Overview
Description
Ethyl 8-(4-butylphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoic acid moiety, which is further substituted with a 4-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(4-butylphenyl)-8-oxooctanoate typically involves the esterification of 8-(4-butylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
8-(4-butylphenyl)-8-oxooctanoic acid+ethanolacid catalystEthyl 8-(4-butylphenyl)-8-oxooctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method also improves the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(4-butylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 8-(4-butylphenyl)-8-oxooctanoic acid or 8-(4-butylphenyl)-8-hydroxyoctanoic acid.
Reduction: Ethyl 8-(4-butylphenyl)-8-hydroxyoctanoate.
Substitution: Various amides or ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(4-butylphenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-butylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active 8-(4-butylphenyl)-8-oxooctanoic acid, which can then interact with biological targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 8-(4-butylphenyl)-8-oxooctanoate can be compared with other similar compounds, such as:
Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Differing by the presence of a methyl group instead of a butyl group, which affects its physical and chemical properties.
Ethyl 8-(4-ethylphenyl)-8-oxooctanoate: Differing by the presence of an ethyl group, leading to variations in reactivity and applications.
Ethyl 8-(4-phenyl)-8-oxooctanoate: Lacking any alkyl substitution on the phenyl ring, which influences its interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 8-(4-butylphenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-3-5-10-17-13-15-18(16-14-17)19(21)11-8-6-7-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHOFOOZJAXPJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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